molecular formula C11H11N3O B578638 2'-Methoxy-[3,3'-bipyridin]-4-amine CAS No. 1258620-65-3

2'-Methoxy-[3,3'-bipyridin]-4-amine

Cat. No. B578638
CAS RN: 1258620-65-3
M. Wt: 201.229
InChI Key: SGRPJELMCQDKIS-UHFFFAOYSA-N
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Description

2'-Methoxy-[3,3'-bipyridin]-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the bipyridine family of compounds, which are known for their diverse range of biological activities. In

Mechanism Of Action

The mechanism of action of 2'-Methoxy-[3,3'-bipyridin]-4-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Methoxy-[3,3'-bipyridin]-4-amine are still being studied, but it has been shown to have anti-cancer properties and may also have anti-inflammatory effects. This compound has been shown to induce apoptosis, or cell death, in cancer cells. It has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the advantages of 2'-Methoxy-[3,3'-bipyridin]-4-amine is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are many potential future directions for research on 2'-Methoxy-[3,3'-bipyridin]-4-amine. One area of interest is in the development of new drugs and therapies for cancer and other diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the development of new methods for synthesizing and purifying this compound, which could lead to more efficient and cost-effective production methods. Additionally, further research is needed to fully understand the mechanism of action of 2'-Methoxy-[3,3'-bipyridin]-4-amine, which could lead to the development of new drugs and therapies that target specific cellular pathways.

Synthesis Methods

The synthesis of 2'-Methoxy-[3,3'-bipyridin]-4-amine involves the reaction of 2-chloro-3-methoxypyridine with 3-aminopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at high temperatures and pressures. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2'-Methoxy-[3,3'-bipyridin]-4-amine has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the development of new drugs and therapies for various diseases. This compound has been shown to have anti-cancer properties, and research is ongoing to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2-methoxypyridin-3-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-8(3-2-5-14-11)9-7-13-6-4-10(9)12/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRPJELMCQDKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744684
Record name 2'-Methoxy[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-[3,3'-bipyridin]-4-amine

CAS RN

1258620-65-3
Record name [3,3′-Bipyridin]-4-amine, 2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258620-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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